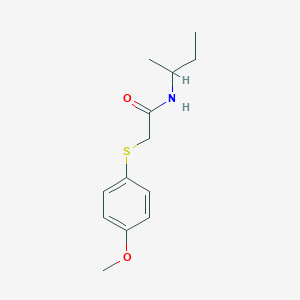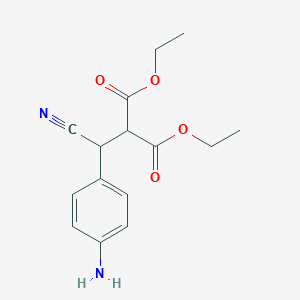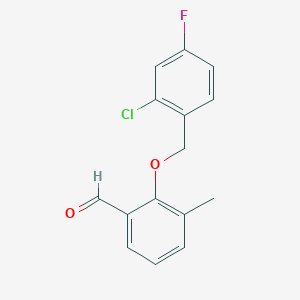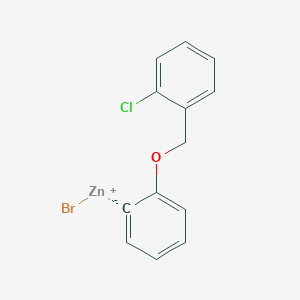
n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide: is an organic compound that features a sec-butyl group, a methoxyphenyl group, and a thioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the reaction of 4-methoxythiophenol with sec-butylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thioether group in n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the thioether and acetamide groups allows for potential hydrogen bonding and hydrophobic interactions with biological targets.
Comparación Con Compuestos Similares
n-(Sec-butyl)-2-((4-hydroxyphenyl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
n-(Sec-butyl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: n-(Sec-butyl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and can be easily modified to introduce other functional groups, enhancing the compound’s versatility.
Propiedades
Fórmula molecular |
C13H19NO2S |
|---|---|
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-(4-methoxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H19NO2S/c1-4-10(2)14-13(15)9-17-12-7-5-11(16-3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Clave InChI |
WVAKCTXTFBBFON-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)CSC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)








![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)


